5-Bromo-2-(piperidin-1-ylmethyl)pyridine

Vue d'ensemble

Description

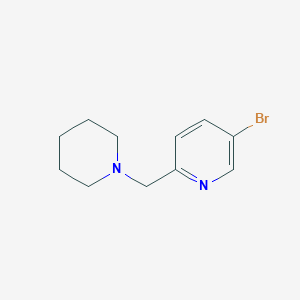

5-Bromo-2-(piperidin-1-ylmethyl)pyridine: is a heterocyclic organic compound that features a bromine atom at the 5-position of a pyridine ring, with a piperidin-1-ylmethyl group attached to the 2-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(piperidin-1-ylmethyl)pyridine typically involves the following steps:

Starting Material: The synthesis begins with 2-chloromethyl-5-bromopyridine.

Nucleophilic Substitution: The chloromethyl group is substituted with piperidine under basic conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Reaction Conditions: The reaction is typically carried out at elevated temperatures (around 80-100°C) to facilitate the substitution process.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis with appropriate adjustments for reaction times, temperatures, and purification processes to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: The bromine atom in 5-Bromo-2-(piperidin-1-ylmethyl)pyridine can undergo nucleophilic substitution reactions, such as Suzuki-Miyaura coupling, to form various derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common in the literature.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: This reaction typically involves the use of palladium catalysts and boronic acids under mild conditions to form carbon-carbon bonds.

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used, depending on the desired product.

Major Products:

Substitution Products: Various aryl and alkyl derivatives can be synthesized through substitution reactions.

Oxidation Products: Depending on the conditions, oxidation can yield pyridine N-oxides or other oxidized derivatives.

Applications De Recherche Scientifique

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of pyridine derivatives, including 5-Bromo-2-(piperidin-1-ylmethyl)pyridine. For instance, modifications of similar compounds have shown effectiveness against viruses such as the Yellow Fever Virus (YFV) and Bovine Viral Diarrhea Virus (BVDV). These compounds were identified through screening libraries for their ability to inhibit viral replication while maintaining low cytotoxicity levels .

Inhibitors of Protein Arginine Methyltransferases

The compound has been investigated as a potential inhibitor of protein arginine methyltransferases (PRMTs), which are implicated in various cancers and other diseases. Inhibitors targeting PRMTs could disrupt their function, leading to apoptosis in cancer cells. The structure-activity relationship (SAR) studies indicate that modifications to the piperidine and pyridine components can significantly influence inhibitory activity .

Neuropharmacological Research

Given the presence of the piperidine moiety, this compound may also serve as a scaffold for developing neuropharmacological agents. Compounds with similar structures have been shown to interact with neurotransmitter systems, potentially offering therapeutic avenues for treating neurological disorders .

Case Study 1: Antiviral Screening

A research group screened a library of compounds that included derivatives of this compound for antiviral activity against YFV and BVDV. The results indicated that certain modifications led to significant antiviral effects with minimal cytotoxicity, suggesting that this compound could be further developed into antiviral therapeutics .

Case Study 2: PRMT Inhibition

In a study focusing on PRMT inhibitors, researchers synthesized analogs of this compound and evaluated their efficacy in inhibiting PRMT5 activity. The findings revealed that specific structural features were crucial for enhancing inhibitory potency, paving the way for future drug design targeting PRMT-related pathways in cancer therapy .

Mécanisme D'action

The mechanism of action of 5-Bromo-2-(piperidin-1-ylmethyl)pyridine largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as receptors or enzymes, modulating their activity. The piperidine moiety can enhance the compound’s ability to cross biological membranes, potentially increasing its efficacy in biological systems.

Comparaison Avec Des Composés Similaires

5-Bromo-2-(piperazin-1-yl)pyrimidine: Similar in structure but with a pyrimidine ring instead of pyridine.

2-Bromo-5-(piperidin-1-ylmethyl)pyridine: Similar but with different substitution patterns.

Uniqueness:

Structural Features: The specific positioning of the bromine and piperidin-1-ylmethyl groups in 5-Bromo-2-(piperidin-1-ylmethyl)pyridine imparts unique reactivity and potential biological activity.

Applications: Its use as a synthetic intermediate and potential pharmaceutical applications distinguish it from other similar compounds.

Activité Biologique

5-Bromo-2-(piperidin-1-ylmethyl)pyridine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H14BrN, featuring a bromine atom at the 5-position of the pyridine ring and a piperidinylmethyl substituent. This structure is significant in determining its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Receptor Binding: The compound has been shown to bind to certain neurotransmitter receptors, influencing pathways related to mood regulation and cognition.

- Enzyme Inhibition: It exhibits inhibitory effects on specific enzymes, which can modulate metabolic pathways and cellular signaling.

Pharmacological Profile

Recent studies have highlighted the following pharmacological effects of this compound:

- Antitumor Activity: The compound demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The IC50 values for these cell lines were reported as low as 0.126 µM, indicating potent activity .

- Neuroprotective Effects: Preliminary data suggest that this compound may protect neuronal cells from amyloid beta-induced toxicity, which is crucial in Alzheimer's disease research .

- Antiviral Properties: Some studies indicated that it could inhibit viral replication, particularly against strains of influenza, showcasing a potential application in antiviral therapies .

Case Study 1: Antitumor Activity

A study evaluated the effects of this compound on MDA-MB-231 cells. The results showed:

| Parameter | Value |

|---|---|

| IC50 | 0.126 µM |

| Selectivity Index (compared to MCF10A) | ~20-fold |

| Mechanism | Induction of apoptosis via caspase activation |

This study highlights the compound's ability to selectively target cancer cells while sparing normal cells, a desirable trait in anticancer drug development.

Case Study 2: Neuroprotection Against Aβ Toxicity

In another investigation focusing on neuroprotection, the compound was tested for its ability to disrupt amyloid beta oligomer interactions with neuronal cells:

| Parameter | Result |

|---|---|

| Binding Affinity | High |

| Protective Effect | Significant |

| Mechanism | Disruption of toxic interactions |

These findings suggest that this compound could be a candidate for further development in treating neurodegenerative diseases.

Safety and Toxicity

In toxicity assessments conducted on animal models, no acute toxicity was observed at doses up to 2000 mg/kg. This favorable safety profile supports its potential use in therapeutic applications .

Propriétés

IUPAC Name |

5-bromo-2-(piperidin-1-ylmethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2/c12-10-4-5-11(13-8-10)9-14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQPUOJGAYLZKMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20634144 | |

| Record name | 5-Bromo-2-[(piperidin-1-yl)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364794-78-5 | |

| Record name | 5-Bromo-2-[(piperidin-1-yl)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.